Indium(Iii) Phosphate

Descripción general

Descripción

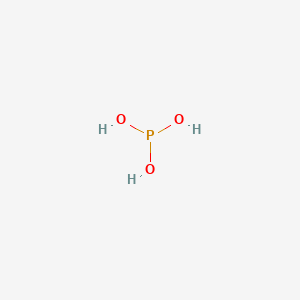

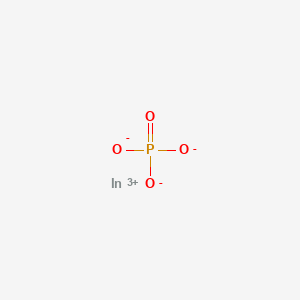

Indium(III) Phosphate is a binary semiconductor composed of indium and phosphorus . It is a white solid that is practically insoluble in water . It has an orthorhombic crystal structure .

Synthesis Analysis

Indium(III) Phosphate can be synthesized using various methods. One approach involves the use of low reaction temperatures or strong binding ligands . Another method involves the solvothermal reactions involving indium(III) salts and organophosphonic acids .Molecular Structure Analysis

Indium(III) Phosphate has a face-centered cubic (“zincblende”) crystal structure . It can also exist in the form of magic-sized clusters (MSCs), which occur as intermediates during the growth of InP quantum dots .Chemical Reactions Analysis

Research on InP MSCs has uncovered the formation process of InP nanomaterials . These MSCs have been used as synthesis precursors for spherical InP quantum dots and nonspherical InP nanostructures .Physical And Chemical Properties Analysis

Indium(III) Phosphate has unique optical, physical, and chemical properties . It can emit from the blue (~465 nm) to the near-infrared (~750 nm) region by simply tuning their size .Aplicaciones Científicas De Investigación

Medical and Biological Applications

Indium(III) complexes, including Indium(III) Phosphate, are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Antibacterial, Antifungal, and Antiviral Applications

Indium(III) complexes have shown potential in antibacterial, antifungal, and antiviral applications . Their effectiveness in these areas is being comprehensively studied .

Anticancer Applications

Indium(III) complexes have shown promise in anticancer applications . They have been used in various treatments and therapies, and their effectiveness is being extensively researched .

Bioimaging and Radiopharmaceutical Applications

Indium(III) complexes are used in bioimaging and radiopharmaceutical applications . They have shown good performance in these areas, making them a valuable tool in medical imaging .

Organic Catalyst

Indium(III) complexes, including Indium(III) Phosphate, have been used as catalysts in organic synthesis . They have been used in multicomponent coupling reactions, conjugate additions, cycloaddition reactions, and aromatic functionalization .

Precursor for Chalcogenides Nanoparticles

Indium(III) complexes have been used as precursor materials in the controlled synthesis of chalcogenides nanoparticles . This application has been crucial in the development of various nanotechnologies .

Organic Light-Emitting Diodes (OLEDs)

Indium(III) complexes have been used in the production of organic light-emitting diodes (OLEDs) . Their unique properties make them suitable for use in this technology .

Semiconductor Material

Indium Phosphide, a compound of Indium(III), plays a significant role in integrated circuit technology . It has been instrumental in pushing the boundaries of Moore’s law, which predicts the doubling rate of transistors on a chip every two years .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

indium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXZVRRCKFUQKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

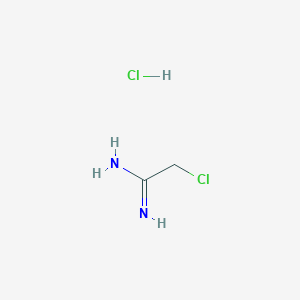

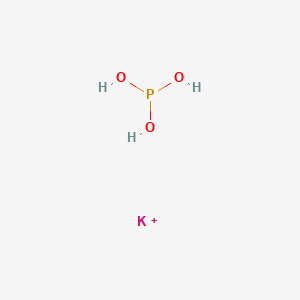

[O-]P(=O)([O-])[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InPO4, InO4P | |

| Record name | indium(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431179 | |

| Record name | Indium(Iii) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(Iii) Phosphate | |

CAS RN |

14693-82-4 | |

| Record name | Indium(Iii) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common structural features observed in Indium(III) phosphates?

A1: Indium(III) phosphates often exhibit frameworks constructed from InO6 octahedra and PO4 tetrahedra. These fundamental building blocks can connect in various ways, leading to diverse architectures. For example, CaIn2(PO4)2(HPO4) features a three-dimensional framework with In2O10 units (dimers of edge-sharing InO6 octahedra) linked by PO4 and HPO4 groups [, ]. In contrast, RbIn(OH)PO4 displays spirals of corner-sharing InO6 octahedra extending along the c-axis, bridged by hydroxyl groups [, ].

Q2: How does the choice of alkali metal cation influence the structure of Indium(III) phosphates?

A2: The size of the alkali metal cation plays a significant role in determining the overall structure. Comparing CsIn[PO3(OH)]2 [] and Na2In2[PO4]4·H2O (with similar stoichiometry) reveals that the larger Cs+ cation favors the formation of 12-membered ring channels within the framework. In contrast, the smaller Na+ cation likely induces a different structural arrangement. This highlights the impact of cation size on the self-assembly process and resulting framework architecture.

Q3: What synthetic methods are commonly employed to prepare Indium(III) phosphates?

A3: Hydrothermal synthesis is a prevalent method for preparing Indium(III) phosphates. This technique utilizes high temperatures and pressures in an aqueous environment to promote the reaction between precursors. For instance, CaIn2(PO4)2(HPO4) was synthesized by reacting CaO and InCl3 with an excess of H3PO4 and H2O under hydrothermal conditions [, ]. Similarly, RbIn(OH)PO4 was obtained using a high temperature, high pressure hydrothermal approach [].

Q4: Can you describe an example where an Indium(III) phosphate exhibits interesting optical properties?

A4: Powdered samples of RbIn(OH)PO4 have demonstrated the ability to generate second harmonics, confirming the absence of a center of symmetry within its crystal structure []. This property suggests potential applications in nonlinear optics, where materials can manipulate light frequencies for various technological purposes.

Q5: What analytical techniques are crucial for characterizing Indium(III) phosphates?

A5: Single-crystal X-ray diffraction is essential for determining the precise atomic arrangement and bonding patterns within these materials [, , , ]. Infrared spectroscopy helps identify the presence of specific functional groups, such as phosphate groups and hydroxyl groups, providing insights into the compound's composition []. Thermogravimetric analysis can further elucidate the thermal stability and decomposition behavior of these phosphates [].

Q6: Are there any catalytic applications reported for Indium(III) phosphates?

A6: While the provided research focuses primarily on synthesis and structural characterization, a separate study highlights the catalytic activity of a chiral cationic Indium(III)/phosphate complex []. This complex efficiently catalyzes regio- and enantioselective [4+2] annulation reactions between β,γ-unsaturated α-keto esters and non-activated allenes. This example demonstrates the potential for utilizing Indium(III) in catalytic systems, although further research is necessary to explore the catalytic capabilities of Indium(III) phosphates specifically.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)